molecular formula C11H15N3 B582830 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) CAS No. 157763-26-3

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI)

Cat. No.: B582830
CAS No.: 157763-26-3
M. Wt: 189.262
InChI Key: YJRRYTPRHQODJG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated benzimidazole compounds.

Scientific Research Applications

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which affects cell division and growth . This mechanism is particularly relevant in their antiparasitic and anticancer activities.

Comparison with Similar Compounds

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) can be compared with other benzimidazole derivatives such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) lies in its specific trimethyl substitution, which may confer distinct reactivity and biological effects.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRRYTPRHQODJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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